molecular formula C11H18ClNO B594161 (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride CAS No. 63199-70-2

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride

Cat. No.: B594161
CAS No.: 63199-70-2
M. Wt: 215.72 g/mol
InChI Key: DBIYVUUUZVZMQD-DHXVBOOMSA-N
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Description

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride is a synthetic cathinone derivative. Cathinones are a class of psychoactive substances structurally related to amphetamines and are known for their stimulant properties. Buphedrone, specifically, is a β-keto analogue of methamphetamine and is metabolized in the body to produce various metabolites, including the one with ephedrine stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Buphedrone metabolite (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include the reduced alcohol form of buphedrone and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Buphedrone metabolite (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of buphedrone metabolite (hydrochloride) involves its interaction with monoamine transporters in the brain. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and activates apoptotic and necrotic pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Buphedrone metabolite (hydrochloride) is unique due to its specific stereochemistry and metabolic profile. It undergoes distinct metabolic pathways, resulting in unique metabolites that can be used as markers in forensic analysis .

Properties

CAS No.

63199-70-2

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1

InChI Key

DBIYVUUUZVZMQD-DHXVBOOMSA-N

Isomeric SMILES

CC[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl

SMILES

CCC(C(C1=CC=CC=C1)O)NC.Cl

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)NC.Cl

Synonyms

α-methylamino-Butyrophenone metabolite; MABP metabolite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
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(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
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(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
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(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
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Reactant of Route 6
(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride

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